Ozagrel hydrochloride is a thromboxane A2 (TXA2) synthase inhibitor with a variety of clinical applications. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, and its inhibition by ozagrel has been shown to have therapeutic effects in conditions such as asthma, preeclampsia, myocardial ischemia, cerebral infarction, and vascular dementia134578. This comprehensive analysis will delve into the mechanism of action of ozagrel hydrochloride and its applications across various fields, supported by relevant studies and case examples.
Ozagrel hydrochloride works by inhibiting the enzyme thromboxane synthetase, which is responsible for the production of thromboxane A2 from prostaglandin H2. Thromboxane A2 is involved in promoting platelet aggregation and vasoconstriction, thus its inhibition leads to antithrombotic effects and vasodilation. In addition to its effects on thromboxane synthesis, ozagrel has been shown to have antioxidative properties, as evidenced by its ability to enhance the antioxidative capacity of myocardial cells and reduce oxidative damage caused by free radicals4. Furthermore, ozagrel has been found to inhibit mushroom tyrosinase, suggesting potential applications beyond its antithrombotic effects2.
In asthmatic patients, ozagrel hydrochloride has been shown to inhibit acetaldehyde-induced bronchoconstriction, a factor in alcohol-induced asthma. However, it does not appear to affect bronchoconstriction induced directly by alcoholic beverage consumption, indicating that TXA2 may not be involved in this specific pathway1.
A clinical study demonstrated that ozagrel hydrochloride significantly reduced the occurrence of preeclampsia in high-risk pregnant women. The treatment also resulted in a decrease in hypertension and proteinuria, with no observed maternal or fetal side effects, suggesting its potential as a prophylactic agent against preeclampsia3.
Ozagrel has been reported to exhibit antioxidative effects in myocardial ischemia in rats, potentially decreasing oxidative damage. The study showed that pretreatment with ozagrel could improve electrocardiogram (ECG) parameters and reduce myocardial enzyme levels, indicating its protective role against ischemic damage4.
In the context of cerebral infarction, ozagrel has been used in combination with other drugs, such as fasudil, to show neuroprotective effects. The combination therapy was found to reduce cerebral infarction and increase cerebral blood flow, suggesting that ozagrel could be part of a therapeutic strategy for stroke treatment5. Additionally, ozagrel alone has been shown to reduce infarct volume in a photochemically induced thrombotic cerebral infarction rat model, with a therapeutic window of less than 60 minutes after induction of thrombosis7.
Ozagrel has been investigated for its potential in treating vascular dementia (VaD). In a rat model of bilateral common carotid artery occlusion (BCCAo) induced VaD, ozagrel treatment ameliorated memory deficits, endothelial dysfunction, and neuroinflammation, indicating its therapeutic promise for VaD8.
The impact of ozagrel hydrochloride monohydrate and its metabolites on hepatic microsomal drug metabolism has been studied, revealing that high doses of ozagrel may inhibit hepatic oxidative drug-metabolizing enzyme activities6.
Ozagrel, in combination with tetramethylpyrazine hydrochloride, has been shown to improve cerebral circulation and reduce blood viscosity in patients with acute cerebral infarction, leading to better clinical outcomes9.
In a study using an oleic acid-induced lung injury model in guinea pigs, ozagrel attenuated lung injury and decreased the expression of chemokines such as monocyte chemoattractant protein-1 and interleukin-8, suggesting its potential in preventing acute lung injury10.
CAS No.: 6358-22-1
CAS No.: 1976-85-8
CAS No.: 23656-67-9
CAS No.:
CAS No.: 73477-63-1
CAS No.: 1001354-72-8